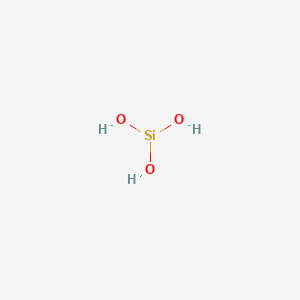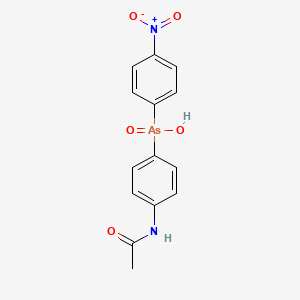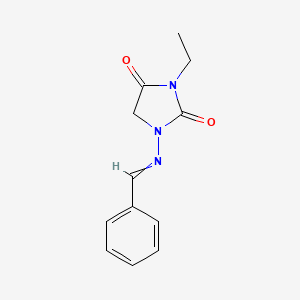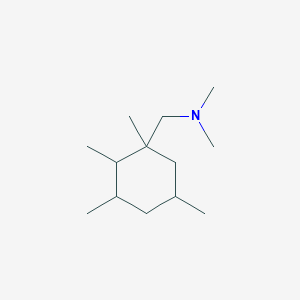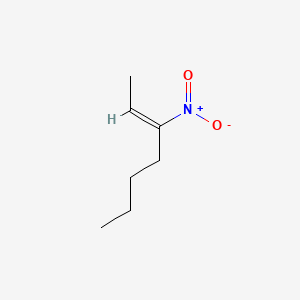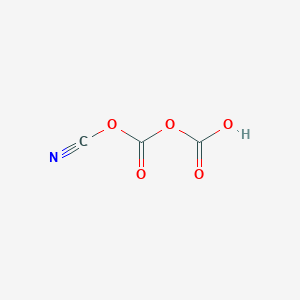![molecular formula C19H16O4 B14721845 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-17-0](/img/structure/B14721845.png)
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally benign method . The use of nano copper (II) oxide as a catalyst not only enhances the reaction efficiency but also allows for the recovery and reuse of the catalyst without loss of activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, colorants, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, its ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lawsone: A naturally occurring naphthoquinone with antimicrobial and dye properties.
Juglone: Another naphthoquinone known for its allelopathic and antimicrobial activities.
Uniqueness
This compound stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and enhances its solubility and reactivity. This structural feature differentiates it from other naphthoquinones and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
6629-17-0 |
|---|---|
Molekularformel |
C19H16O4 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-[(2-ethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4/c1-2-23-17-10-6-5-9-14(17)19(22)15-11-16(20)12-7-3-4-8-13(12)18(15)21/h3-11,19,22H,2H2,1H3 |
InChI-Schlüssel |
ADSZMMXDLQQAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
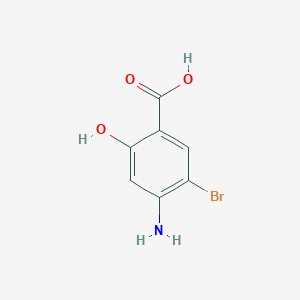


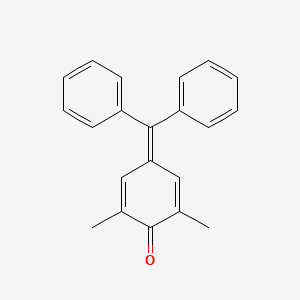

![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
